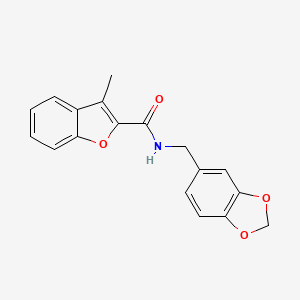

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 1,3-benzodioxole (methylenedioxyphenyl) group attached via a methylene linker to the amide nitrogen. The 3-methyl substitution on the benzofuran core distinguishes it from related compounds.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11-13-4-2-3-5-14(13)23-17(11)18(20)19-9-12-6-7-15-16(8-12)22-10-21-15/h2-8H,9-10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFWCQBRALLWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s benzodioxole and benzofuran rings are prone to oxidation due to their electron-rich aromatic systems. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) : Cleaves conjugated systems under acidic or basic conditions.

-

Chromium trioxide (CrO₃) : Oxidizes benzylic positions or hydroxyl groups in substituted aromatic systems.

| Oxidation Reaction | Reagents/Conditions | Key Observations |

|---|---|---|

| Benzodioxole ring cleavage | KMnO₄, H₂SO₄, 90°C | Formation of carboxylic acids or ketones |

| Benzofuran oxidation | CrO₃, HClO₄ | Generation of quinone-like structures |

Reduction Reactions

Reduction typically targets the carbonyl group in the carboxamide moiety or unsaturated bonds in the aromatic rings. Common reagents include:

-

Lithium aluminum hydride (LiAlH₄) : Reduces amides to amines under anhydrous conditions.

-

Sodium borohydride (NaBH₄) : Selectively reduces carbonyl groups in less hindered environments.

| Reduction Reaction | Reagents/Conditions | Products |

|---|---|---|

| Amide-to-amine conversion | LiAlH₄, THF, 60°C | N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-benzofuran-2-amine |

| Benzofuran ring hydrogenation | H₂, Pd/C, EtOH | Partial saturation of the benzofuran ring |

Substitution Reactions

The compound’s aromatic rings and amide group facilitate substitution reactions:

-

Electrophilic substitution : Halogens (e.g., Cl₂, Br₂) react with activated positions on the benzodioxole or benzofuran rings.

-

Nucleophilic substitution : The carboxamide group may undergo displacement reactions with nucleophiles like amines or alcohols.

Example : Substitution of the benzodioxole ring with bromine using Br₂ in acetic acid.

Transamidation Reactions

Transamidation involves the exchange of the amide’s nitrogen substituent. A typical protocol includes:

-

Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) to form an N-Boc intermediate .

-

Aminolysis : Substitution with a primary or secondary amine in toluene at 60°C .

| Step | Reagents | Products |

|---|---|---|

| Boc protection | Boc₂O, DMAP, MeCN, 60°C | N-Boc-protected intermediate |

| Aminolysis | R-NH₂, toluene, 60°C | N-substituted carboxamide |

Hydrolysis and Condensation Reactions

-

Hydrolysis : The carboxamide group hydrolyzes under acidic (HCl) or basic (NaOH) conditions to form carboxylic acids or their salts.

-

Condensation : Reacts with carbonyl compounds (e.g., aldehydes) to form imines or hydrazones .

Example : Reaction with benzaldehyde to form a Schiffs base .

Reactivity of Functional Groups

The compound’s reactivity is governed by its functional groups:

-

Benzodioxole ring : Electron-rich, susceptible to electrophilic attack or oxidation.

-

Benzofuran ring : Largely aromatic and stable but may undergo hydrogenation or substitution.

-

Carboxamide group : Hydrolyzes readily; participates in nucleophilic acyl substitution.

Key Research Findings

-

Synthetic Efficiency : Multi-step syntheses often employ continuous flow reactors for optimization.

-

Biological Interactions : Potential binding to enzymes/receptors via π-stacking or hydrogen bonding.

-

Analytical Data : NMR and IR spectroscopy are critical for tracking reaction progress (e.g., carbonyl peak shifts) .

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes a benzodioxole moiety, which is known for its biological activity. The presence of the benzofuran and carboxamide groups contributes to its potential pharmacological properties.

Medicinal Chemistry

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide has been studied for its potential therapeutic effects:

- Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The benzodioxole component is particularly noted for its ability to inhibit tumor growth through apoptosis induction .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter systems could play a role in enhancing cognitive function .

Pharmacology

The pharmacological profile of this compound is being explored in various contexts:

- Analgesic Properties : Similar compounds have shown promise as analgesics, indicating that this compound may also possess pain-relieving qualities .

- Antidepressant Activity : Given the structural similarities to other psychoactive compounds, there is potential for this compound to influence mood regulation and provide antidepressant effects .

Material Science

Beyond biological applications, this compound can be utilized in material science:

- Polymer Synthesis : The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials .

Analytical Chemistry

The compound can serve as a standard reference in analytical chemistry due to its distinct spectral characteristics:

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of benzodioxole derivatives found that modifications similar to those present in this compound led to significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that administration of this compound resulted in improved cognitive performance in memory tasks when compared to control groups. The neuroprotective effects were linked to reduced oxidative stress markers and enhanced synaptic plasticity.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations: The target compound and analogues in –10 share a benzofuran core, while the compound in uses a benzothiophene core. The dihydrobenzofuran in introduces a saturated ring, which may enhance metabolic stability compared to aromatic benzofurans .

Substituent Effects :

- The 3-methyl group on the target compound’s benzofuran may confer steric hindrance, altering interaction with biological targets compared to bulkier substituents like the 3-chloro and 6-nitro groups in ’s benzothiophene analogue .

- The phenylbutanamido side chains in –10 introduce extended hydrophobic regions, likely increasing lipophilicity (logP) compared to the target compound’s simpler benzodioxolylmethyl group .

Characterization:

- X-ray crystallography () and SHELX software (–7) are critical for confirming structures of crystalline analogues.

- Spectroscopic methods (1H/13C NMR, IR, GC-MS) are universally employed, as seen in and , to verify purity and structural integrity .

Implications for Further Research

- Structure-Activity Relationships (SAR) : Systematic studies comparing the target compound’s methyl group with electron-withdrawing substituents (e.g., ’s chloro-nitro combination) could elucidate electronic effects on bioactivity.

- Pharmacokinetic Profiling : The lower molecular weight of the target compound warrants investigation into its absorption and distribution compared to heavier analogues.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzodioxole ring and a benzofuran ring, contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 309.32 g/mol .

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and receptors, which can lead to alterations in cellular processes such as apoptosis, inflammation, and cell proliferation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent .

Anticancer Potential

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases .

In Vitro Studies

In vitro studies have shown that this compound exhibits low cytotoxicity while maintaining potent biological activity. For instance, one study reported an IC50 value indicating effective inhibition of cell proliferation in cancer cell lines at concentrations that do not adversely affect normal cells .

In Vivo Studies

Animal model studies have further elucidated the compound's potential therapeutic effects. For example, in rodent models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to controls .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for synthesizing N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide?

Synthesis typically involves multi-step reactions starting with benzofuran-2-carboxylic acid derivatives. For example:

- Step 1 : Activation of the carboxyl group using coupling agents (e.g., EDCI or DCC) to form an active ester.

- Step 2 : Reaction with 1,3-benzodioxol-5-ylmethylamine under basic conditions (e.g., LiH or Na₂CO₃) in solvents like DMF or THF.

- Step 3 : Purification via column chromatography or recrystallization .

Q. How can researchers confirm the structural identity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and connectivity.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and formula.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (using SHELXL or ORTEP-III for refinement and visualization) .

Q. What safety precautions are required when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : In airtight containers away from light and moisture, at temperatures below -20°C for long-term stability .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis yield of this compound?

- Density Functional Theory (DFT) : Predict reaction intermediates and transition states to identify rate-limiting steps.

- Molecular Dynamics (MD) : Simulate solvent effects and reagent interactions to optimize solvent choice (e.g., DMF vs. THF).

- Retrosynthetic Analysis : Use software like ChemAxon or Schrödinger to design alternative pathways with higher atom economy .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives.

- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls.

- Meta-Analysis : Compare structural analogs (e.g., N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-3-carboxamide) to identify SAR trends .

Q. How can researchers characterize byproducts formed during synthesis?

- LC-MS/MS : Detect trace impurities and assign structures via fragmentation patterns.

- Isolation via Preparative HPLC : Separate byproducts for individual NMR analysis.

- Mechanistic Probes : Use isotopic labeling (e.g., ) to track unexpected side reactions .

Q. What advanced techniques validate the compound’s enzyme inhibition mechanism?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target enzymes.

- Cryo-Electron Microscopy (Cryo-EM) : Resolve inhibitor-enzyme complexes at near-atomic resolution.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Methodological Challenges

Q. How can crystallographic data quality be improved for this compound?

Q. What analytical approaches mitigate batch-to-batch variability in purity?

Q. How can researchers design derivatives to enhance bioavailability?

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to improve solubility.

- LogP Optimization : Use ClogP calculations to balance lipophilicity and membrane permeability.

- Co-Crystallization : Screen with cyclodextrins or polymers to enhance dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.